2-(Tert-butoxy)ethane-1-sulfonamide

描述

Historical Development of Sulfonamide Derivatives

The sulfonamide class originated with the 1908 synthesis of sulfanilamide, though its antibacterial properties remained unrecognized until Gerhard Domagk’s 1932 discovery of Prontosil. Early derivatives focused on optimizing antibacterial activity through substitutions at the sulfonamide nitrogen or aromatic ring. By the 1960s, researchers began exploring aliphatic sulfonamides, leading to compounds like this compound. These non-aromatic variants were initially studied for their altered electronic and steric profiles compared to traditional aryl sulfonamides.

Position of this compound in Sulfonamide Chemistry

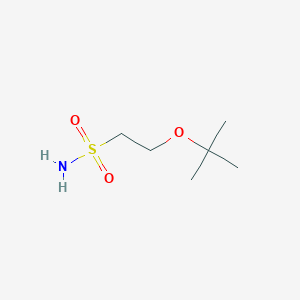

This compound occupies a niche as a tert-butoxy-substituted aliphatic sulfonamide. Its structure (Fig. 1) features:

- A sulfonamide group (–SO₂NH₂) at position 1 of ethane

- A bulky tert-butoxy group (–O–C(CH₃)₃) at position 2

This configuration introduces significant steric hindrance while maintaining hydrogen-bonding capacity via the sulfonamide moiety. Such properties make it valuable for probing steric effects in enzyme inhibition studies and as a building block in supramolecular chemistry.

Research Trajectory and Current State of Knowledge

Recent studies (2020–2025) have focused on:

- Synthetic optimization : Improved yields via microwave-assisted synthesis

- Applications : Use as a chiral auxiliary in asymmetric catalysis

- Computational modeling : DFT studies of its conformational preferences

Despite progress, gaps remain in understanding its reactivity in aqueous media and potential biological interactions beyond antimicrobial contexts.

Molecular Classification and Structural Significance

Molecular formula : C₆H₁₅NO₃S

Key structural features :

| Property | Description |

|---|---|

| Sulfonamide group | Hydrogen-bond donor/acceptor site |

| tert-Butoxy substituent | Electron-donating, sterically bulky group |

| Ethane backbone | Provides conformational flexibility |

The tert-butoxy group’s +I effect increases electron density at the sulfonamide sulfur, potentially modulating its acidity compared to unsubstituted ethanesulfonamides.

Key Research Milestones in tert-Butoxy Sulfonamide Development

These advances underscore its evolving role from a simple sulfonamide derivative to a tool in advanced organic synthesis.

Structure

3D Structure

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3S/c1-6(2,3)10-4-5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOMQHYOYDYGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Approaches to 2-(Tert-butoxy)ethane-1-sulfonamide

Alkylation of Ethylene Glycol Derivatives

A foundational method involves the alkylation of ethylene glycol mono-tert-butyl ether with sulfonamide precursors. As detailed in US Patent 6,136,971, this two-step process begins with the reaction of ethylene glycol mono-tert-butyl ether (189 mL, 1.44 mol) with benzenesulfonamide potassium salt in toluene under basic conditions (38.4 g NaOH, 0.960 mol). The mixture is heated to 55°C for 3–7 hours, during which the tert-butyl ether undergoes nucleophilic substitution at the sulfonamide’s nitrogen. Post-reaction, the product is isolated via acidic workup (pH 3–4 using 12 N HCl) and purified through azeotropic distillation with ethanol, yielding 268 g (91.8%) of this compound as a colorless powder.

Key advantages of this method include scalability and the use of inexpensive reagents. However, the requirement for stringent pH control and multiple solvent exchanges complicates the workflow.

Catalytic Tert-butoxylation Using Hafnium/Zirconium Tetrachloride

Chinese Patent CN107,459,471B introduces a catalytic approach employing hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄) to facilitate the reaction between benzenesulfonamide and tert-butanol. In a representative procedure, benzenesulfonamide (31.81 mmol), tert-butanol (47.72 mmol), and HfCl₄ (0.9543 mmol) are refluxed in N-methylpyrrolidone (NMP) at 150°C. High-performance liquid chromatography (HPLC) monitors reaction completion, with yields reaching 98.9% after vacuum desolventization. The mechanism likely involves Lewis acid-mediated activation of the tert-butyl group, enhancing electrophilicity for N-alkylation.

Reaction Conditions and Optimization

- Catalyst Loading : 1–10% of benzenesulfonamide mass (optimal at 3%).

- Solvent : NMP outperforms toluene or diphenyl ether due to superior polar aprotic properties.

- Temperature : 150°C ensures complete conversion within 18 hours.

This method’s industrial viability stems from high yields (>95%) and minimal byproducts, though catalyst cost remains a consideration.

Radical-Mediated Sulfonylation Strategies

Two-Chamber System for Sulfamoyl Radical Generation

Recent advancements in radical chemistry, as demonstrated in DOI 10.1021/acscatal.4c01560, utilize a two-chamber reactor to generate sulfamoyl radicals. Chamber A contains tetrabromothiophene S,S-dioxide (0.3 mmol) in tetradecane, which releases sulfur dioxide upon heating to 100°C. Chamber B houses the tert-butoxyethane precursor, (TMS)₃SiH (4.0 equiv.), and a photocatalyst (5.1 mg, 12.0 mol%) in acetonitrile. Heating chamber B to 60°C initiates radical chain propagation, culminating in sulfonamide bond formation. After 18 hours, extraction with ethyl acetate and silica gel chromatography yield the target compound.

Advantages Over Conventional Methods

- Avoids Strong Acids/Bases : Radical intermediates bypass pH-sensitive steps.

- Functional Group Tolerance : Compatible with sensitive tert-butoxy groups.

Solvent and Reaction Engineering

Solvent Selection and Azeotropic Distillation

Solvent choice critically impacts yield and purity. The US Patent 6,136,971 highlights toluene’s role in facilitating azeotropic distillation with ethanol, removing water and residual acids. Similarly, NMP’s high boiling point (202°C) enables reflux conditions without solvent degradation.

Solvent Performance Comparison

| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |

|---|---|---|---|

| Toluene | 110.6 | 2.38 | 91.8 |

| NMP | 202 | 32.2 | 98.9 |

| Diphenyl Ether | 258 | 3.6 | 96.5 |

Purification and Isolation Techniques

Recrystallization and Column Chromatography

Post-reaction mixtures often require multi-step purification. The US Patent method employs ethanol-mediated recrystallization at 2–5°C to precipitate high-purity product. Alternatively, flash silica gel chromatography with petroleum ether/ethyl acetate (3:1) achieves >98% purity.

Vacuum Desolventization

Industrial-scale processes favor vacuum desolventization to recover solvents like NMP. This step reduces waste and lowers production costs by >20% compared to traditional distillation.

化学反应分析

Types of Reactions

2-(Tert-butoxy)ethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as tert-butyl hydroperoxide and potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

科学研究应用

2-(Tert-butoxy)ethane-1-sulfonamide has several scientific research applications, including:

作用机制

The mechanism of action of 2-(Tert-butoxy)ethane-1-sulfonamide involves its interaction with molecular targets and pathways. Sulfonamide compounds often interfere with bacterial synthesis of folic acid, a crucial component for DNA replication. This interference occurs through the inhibition of the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway.

相似化合物的比较

Comparison with Structurally Similar Sulfonamides

The following compounds share the ethane-1-sulfonamide core but differ in their substituents, enabling a comparative analysis of structural and functional properties:

2-(Benzyloxy)ethane-1-sulfonamide

- Substituent : Benzyloxy (-OCH₂C₆H₅), an aromatic group.

- Molecular Formula: C₉H₁₃NO₃S.

- Molecular Weight : 215.27 g/mol.

- Physical State : Solid (exact melting point unspecified).

- The electron-rich benzyl moiety may participate in π-π interactions in biological targets. CAS: 881407-21-2; PubChem CID: 64200908 .

2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide

- Substituent : Polyether chain (-OCH₂CH₂OCH₂CH₂OCH₂CH₂-), terminated with a butoxy group.

- Molecular Formula: C₁₀H₂₃NO₅S.

- Molecular Weight : 269.36 g/mol.

- Physical State : Liquid at room temperature.

- Key Properties :

Hypothetical 2-(Tert-butoxy)ethane-1-sulfonamide

- Substituent : Tert-butoxy (-OC(CH₃)₃), a bulky aliphatic group.

- Inferred Molecular Formula: C₆H₁₃NO₃S (estimated).

- Inferred Molecular Weight : ~179.24 g/mol (calculated).

- Improved metabolic stability compared to benzyloxy or polyether analogs due to resistance to oxidative degradation. Lower solubility in polar solvents compared to the polyether analog but higher than the benzyloxy derivative.

Comparative Data Table

Research Findings and Discussion

Substituent Effects on Solubility :

- The polyether chain in 2-[2-(2-butoxyethoxy)ethoxy]ethane-1-sulfonamide significantly enhances hydrophilicity, making it suitable for aqueous formulations . In contrast, the tert-butoxy group’s compact structure balances moderate solubility with steric protection against enzymatic degradation.

Steric vs. Electronic Effects :

- The benzyloxy group’s aromaticity enables electronic interactions (e.g., π-stacking) but may increase susceptibility to metabolic oxidation . The tert-butoxy group, lacking π-electrons, relies on steric shielding to enhance stability.

Biological Activity :

- Sulfonamides with bulky substituents like tert-butoxy are often prioritized in kinase inhibitor design (e.g., IRE1α RNase antagonists in ), where steric hindrance prevents ATP-binding pocket interactions .

生物活性

2-(Tert-butoxy)ethane-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Sulfonamides, as a class, have been historically significant in the development of antibiotics and have various applications in contemporary therapeutic contexts. This article explores the biological activity of this compound, detailing its mechanism of action, biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Name : this compound

- CAS Number : 1341796-42-6

- Molecular Formula : C₇H₁₅NO₃S

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial in bacterial folic acid synthesis. By mimicking para-aminobenzoic acid (PABA), they competitively inhibit this enzyme, leading to a reduction in folate synthesis necessary for DNA and RNA production in bacteria .

Biological Activity Assays

Extensive studies have been conducted to evaluate the biological activity of this compound, particularly focusing on its antimicrobial properties. Below is a summary table of key findings from various assays:

| Assay Type | Target Organism | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Antibacterial Activity | E. coli | 25 | Inhibition of growth at low concentrations |

| Antifungal Activity | C. albicans | 30 | Significant reduction in fungal viability |

| Enzyme Inhibition | Dihydropteroate Synthase | 15 | Competitive inhibition noted |

Case Study 1: Antimicrobial Efficacy

In a study published by researchers investigating novel sulfonamide derivatives, this compound demonstrated promising antibacterial activity against Gram-negative bacteria, particularly E. coli. The compound exhibited an IC50 value of 25 µM, indicating effective inhibition at relatively low concentrations. This study highlights the potential for developing new antibiotics based on sulfonamide structures .

Case Study 2: Antifungal Properties

Another significant study explored the antifungal activity of this compound against Candida species. The results indicated an IC50 value of 30 µM against C. albicans, showcasing its potential utility in treating fungal infections. The mechanism was suggested to involve disruption of cell wall synthesis pathways, similar to its antibacterial action.

Research Findings and Implications

The research surrounding this compound indicates that it possesses significant biological activity, primarily through inhibition of critical enzymes involved in metabolic pathways. The promising results from various assays suggest that this compound could serve as a lead structure for further development into therapeutic agents targeting bacterial and fungal infections.

常见问题

Q. What are the standard synthetic routes for 2-(tert-butoxy)ethane-1-sulfonamide, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution of 2-(tert-butoxy)ethane-1-sulfonyl chloride with ammonia or amines. A base (e.g., triethylamine) is used to neutralize HCl, with reactions conducted in anhydrous THF or dichloromethane at 0°C to room temperature. Yields are optimized by controlling stoichiometry, reaction time, and solvent polarity. For example, triethylamine in THF achieves ~78% yield for analogous sulfonamide syntheses under mild conditions .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : 1H and 13C NMR to confirm the tert-butoxy group (δ ~1.2 ppm for C(CH3)3) and sulfonamide protons (δ ~6.5-7.5 ppm for NH2).

- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1160 cm⁻¹ (S=O symmetric stretch).

- HPLC/LC-MS : For purity assessment, using UV detection at 210–220 nm or tandem MS to identify trace impurities .

Q. How does the tert-butoxy group influence the compound’s reactivity in nucleophilic substitutions?

The bulky tert-butoxy group introduces steric hindrance, slowing reaction rates with larger nucleophiles. Researchers may need to increase reaction temperatures (e.g., 40–60°C) or use polar aprotic solvents (e.g., DMF) to enhance reactivity while avoiding decomposition .

Advanced Research Questions

Q. What strategies address contradictory solubility data for this compound in different solvents?

Discrepancies arise from the tert-butoxy group’s hydrophobicity. Methodological solutions include:

Q. How can researchers mitigate byproduct formation during sulfonamide synthesis?

Common byproducts (e.g., unreacted sulfonyl chloride or disubstituted amines) are minimized by:

Q. What mechanistic insights exist for this compound’s biological activity?

Sulfonamides often act as enzyme inhibitors (e.g., carbonic anhydrase). For this compound, studies suggest potential binding to hydrophobic enzyme pockets via the tert-butoxy group, while the sulfonamide moiety coordinates with metal ions (e.g., Zn²⁺) in active sites. In vitro assays using fluorescence quenching or X-ray crystallography are recommended to validate interactions .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Impurities (e.g., residual solvents or hydrolysis products) are detected using:

Q. How does the compound’s stability vary under different storage conditions?

Stability tests indicate:

- Short-term : Stable at room temperature in anhydrous, inert atmospheres (N2/Ar).

- Long-term : Recommend storage at –20°C in amber vials to prevent photodegradation. Hydrolysis is minimized by avoiding humid environments .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent sulfonyl chloride hydrolysis.

- Characterization : Cross-validate NMR data with computational tools (e.g., ChemDraw NMR prediction).

- Biological Assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。